(Hex-5-en-1-yl)(propyl)amine
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Overview
Description
(Hex-5-en-1-yl)(propyl)amine is an organic compound with the molecular formula C₉H₁₉N. It consists of a hex-5-en-1-yl group attached to a propylamine moiety. This compound is of interest due to its unique structure, which combines an alkene and an amine functional group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hex-5-en-1-yl)(propyl)amine can be achieved through several methods:
Alkylation of Propylamine: One common method involves the alkylation of propylamine with 5-bromo-1-hexene under basic conditions. The reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of 5-bromo-1-hexene to form the desired product.
Reductive Amination: Another approach is the reductive amination of 5-hexenal with propylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkene moiety. Common oxidizing agents include potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, converting the alkene to an alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, typically under basic conditions.
Major Products:
Oxidation: Diols, aldehydes, or carboxylic acids.
Reduction: Saturated amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
(Hex-5-en-1-yl)(propyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It can be used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Hex-5-en-1-yl)(propyl)amine involves its interaction with various molecular targets:
Molecular Targets: The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and receptor binding.
Pathways Involved: The compound may participate in metabolic pathways involving amine oxidation and conjugation reactions, affecting its bioavailability and activity.
Comparison with Similar Compounds
Hexylamine: Similar in structure but lacks the alkene group.
Propylamine: A simpler amine without the hex-5-en-1-yl group.
Hex-5-en-1-amine: Contains the alkene but lacks the propyl group.
Uniqueness: (Hex-5-en-1-yl)(propyl)amine is unique due to the presence of both an alkene and an amine group, providing a combination of reactivity and versatility not found in simpler amines.
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-propylhex-5-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-3-5-6-7-9-10-8-4-2/h3,10H,1,4-9H2,2H3 |
InChI Key |
QUPXLKROQLHXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCCC=C |
Origin of Product |
United States |
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